1-Cyclobutylazetidin-3-ol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-cyclobutylazetidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO/c9-7-4-8(5-7)6-2-1-3-6/h6-7,9H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYUQNXJOIGJDQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)N2CC(C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60680246 | |
| Record name | 1-Cyclobutylazetidin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60680246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1010189-64-6 | |
| Record name | 1-Cyclobutylazetidin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60680246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 1 Cyclobutylazetidin 3 Ol and Congeneric Azetidine Derivatives
Divergent Strategies for Azetidine (B1206935) Ring Formation
The construction of the strained four-membered azetidine ring can be accomplished through a variety of strategic bond formations, primarily involving intramolecular cyclization or cycloaddition reactions. These divergent strategies offer access to a wide array of functionalized azetidine derivatives from readily available starting materials.
Reductive Cyclization Routes to Saturated Azacyclobutanes
Reductive cyclization represents a powerful approach for the synthesis of saturated azetidines. This strategy typically involves the intramolecular cyclization of a linear precursor containing both a nitrogen nucleophile and a group susceptible to reduction and subsequent ring closure. A common method involves the cyclization of 1,3-amino alcohols. In this approach, the hydroxyl group is first converted into a good leaving group, such as a mesylate or tosylate, followed by intramolecular nucleophilic substitution by the amine to form the azetidine ring.
Another notable reductive cyclization pathway is the transformation of γ-azido ketones. The reduction of the azide moiety to an amine is followed by intramolecular reductive amination with the ketone to furnish the azetidine ring. This method allows for the introduction of substituents at various positions of the azetidine core.
| Starting Material | Reagents and Conditions | Product | Yield (%) |
| 1,3-Amino alcohol | 1. MsCl, Et3N, CH2Cl2, 0 °C to rt; 2. K2CO3, MeOH, reflux | N-Substituted azetidine | Varies |
| γ-Azido ketone | H2, Pd/C, EtOH, rt | Substituted azetidine | Varies |
Electrophilic Cyclization Pathways to Azetidine Scaffolds
Electrophilic cyclization pathways provide a complementary approach to azetidine synthesis, often involving the activation of a carbon-carbon double or triple bond by an electrophile, followed by intramolecular attack by a nitrogen nucleophile. A prominent example is the cyclization of homoallylic amines. The treatment of a homoallylic amine with an electrophilic reagent, such as iodine or a mercury(II) salt, generates a reactive intermediate that undergoes intramolecular cyclization to form a 3-halo- or 3-mercurio-substituted azetidine. These functionalized azetidines can then be further elaborated.
The intramolecular cyclization of γ-haloamines is another classical and reliable method for constructing the azetidine ring. researchgate.net In this SN2 reaction, the nitrogen atom acts as a nucleophile, displacing a halide from the γ-position to forge the four-membered ring. The reaction is typically promoted by a base to deprotonate the amine and enhance its nucleophilicity.
| Starting Material | Reagents and Conditions | Product | Yield (%) |
| Homoallylic amine | I2, NaHCO3, CH3CN, rt | 3-Iodoazetidine derivative | Varies |
| γ-Haloamine | K2CO3, CH3CN, reflux | N-Substituted azetidine | Varies |
Ring Contraction Reactions for Four-Membered Heterocycle Construction
Ring contraction reactions offer a unique and often efficient strategy for the synthesis of strained ring systems like azetidines from more readily available five-membered heterocycles. Two notable examples of such transformations are the Wolff and Favorskii rearrangements.
The Wolff rearrangement of α-diazoketones derived from proline or other five-membered nitrogen heterocycles can lead to the formation of azetidine derivatives. wikipedia.orgnih.govorganic-chemistry.orgrsc.orgresearchgate.net Upon thermal or photochemical decomposition, the α-diazoketone expels nitrogen gas to generate a highly reactive ketene intermediate, which can then be trapped intramolecularly by a pendant nitrogen nucleophile to afford a β-lactam (azetidin-2-one), a valuable precursor to other azetidine derivatives. wikipedia.orgnih.govorganic-chemistry.orgrsc.orgresearchgate.net
The Favorskii rearrangement of α-halo-β-amino ketones can also be employed for the synthesis of azetidine carboxylic acid derivatives. wikipedia.orgadichemistry.compurechemistry.org In this reaction, treatment with a base leads to the formation of a cyclopropanone intermediate, which is then opened by the nucleophilic attack of the amine to yield the ring-contracted azetidine product. wikipedia.orgadichemistry.compurechemistry.org
| Precursor | Rearrangement | Reagents and Conditions | Product | Yield (%) |
| α-Diazopyrrolidinone | Wolff Rearrangement | hv or Δ, Nu-H | Azetidine-2-carboxylate derivative | Varies |
| α-Halo-β-amino ketone | Favorskii Rearrangement | Base (e.g., NaOMe), MeOH | Azetidine carboxylic acid derivative | Varies |
Cycloaddition Reactions in Azetidine Synthesis
Cycloaddition reactions represent a highly convergent and atom-economical approach to the synthesis of cyclic compounds, including azetidines. These reactions involve the direct formation of the four-membered ring from two unsaturated components.
The intermolecular [2+2] photocycloaddition, particularly the aza Paternò-Büchi reaction, is a powerful method for the direct synthesis of functionalized azetidines from an imine and an alkene. nih.govnih.govrsc.orgchemrxiv.orgresearchgate.netspringernature.comnih.gov This reaction is typically initiated by the photochemical excitation of the imine to its triplet state, which then undergoes a cycloaddition with the alkene. nih.govnih.govrsc.orgchemrxiv.orgresearchgate.netspringernature.comnih.gov Recent advances have focused on the use of visible-light photocatalysis to enable these transformations under milder conditions and with a broader substrate scope. springernature.comnih.gov The reaction often exhibits high regio- and stereoselectivity, providing a direct entry to complex azetidine scaffolds. nih.govnih.govrsc.orgchemrxiv.orgresearchgate.netspringernature.comnih.gov
| Imine Component | Alkene Component | Catalyst/Conditions | Product | Yield (%) |
| N-Sulfonylimine | Styrene | hv (UV light) | 1-Sulfonyl-2-phenylazetidine | up to 67% |
| Oxime ether | Various alkenes | Visible light, Ir photocatalyst | Functionalized azetidine | up to 99% springernature.com |
| 1,3,4-Oxadiazole | Indene | hv (UV light), I2 (cat.) | Bicyclic azetidine | 7% nih.gov |
Transition metal-catalyzed [3+1] cycloaddition reactions have emerged as a novel and efficient strategy for the construction of four-membered rings, including azetidines. In this approach, a three-atom component reacts with a one-atom component, often a carbene or its equivalent, in the presence of a transition metal catalyst to form the azetidine ring.
Palladium-catalyzed [3+1] annulation of vinyl aziridines with isocyanides has been shown to produce functionalized azetidines. rsc.org Similarly, rhodium catalysts have been employed in the [3+1] cycloaddition of vinyl aziridines with diazo compounds, providing access to highly substituted azetidines. These methods benefit from the high efficiency and selectivity often associated with transition metal catalysis.
| Three-Atom Component | One-Atom Component | Catalyst | Product | Yield (%) |
| Vinyl aziridine | Isocyanide | Pd(0) complex | Iminoazetidine | Varies |
| Vinyl aziridine | Diazo compound | Rh(II) complex | Substituted azetidine | Varies |
Annulation Procedures for Azetidine Formation
Annulation, or ring-forming, reactions are a cornerstone of heterocyclic synthesis. For the construction of the azetidine ring system in 1-cyclobutylazetidin-3-ol, a [3+1] annulation approach is a viable strategy. This involves the reaction of a three-carbon electrophilic component with a nitrogen-containing nucleophile, in this case, cyclobutylamine.
One such approach involves the use of 1,3-dielectrophiles, such as 1,3-dihalopropanes or their synthetic equivalents, which can react with a primary amine to form the azetidine ring. For the synthesis of this compound, a key starting material would be epichlorohydrin, which can serve as a precursor to a 1,3-dielectrophile with a latent hydroxyl group at the 2-position. The reaction sequence would typically involve the initial nucleophilic attack of cyclobutylamine on the epoxide ring of epichlorohydrin, followed by an intramolecular cyclization to form the azetidine ring.
A relay catalysis strategy has also been reported for a [3+1] annulation reaction between cyclopropane 1,1-diesters and aromatic amines, which proceeds via a Lewis acid-catalyzed nucleophilic ring opening followed by an (hypo)iodite-catalyzed C-N bond formation. biorxiv.org While this has been demonstrated for aromatic amines, adaptation to an aliphatic amine like cyclobutylamine could provide a pathway to the desired azetidine core.
| Reactants | Conditions | Product | Yield | Reference |
| Cyclopropane 1,1-diester, Aromatic Amine | Lewis Acid, (Hypo)iodite Catalyst | N-Arylazetidine | Good | biorxiv.org |
| 1,3-Dihalopropane, Primary Amine | Base | N-Alkylazetidine | Variable | General Method |
C-H Activation as a Direct Functionalization Tool
Direct C-H activation has emerged as a powerful tool for the late-stage functionalization of organic molecules, offering an atom-economical alternative to traditional pre-functionalization strategies. In the context of this compound synthesis, C-H activation could be envisioned for the direct introduction of the hydroxyl group onto a pre-formed 1-cyclobutylazetidine core.
Palladium-catalyzed C-H activation has been successfully employed for the functionalization of a variety of heterocyclic systems. beilstein-journals.org For instance, a directed C-H activation approach could be utilized where a directing group on the azetidine nitrogen guides a metal catalyst to a specific C-H bond, likely at the C3 position, for subsequent oxidation to the hydroxyl group. While this has been demonstrated for various N-heterocycles, specific application to N-cyclobutylazetidine for 3-hydroxylation would be a novel extension. nih.gov
More recent advancements have explored photoexcited nitroarenes for the anaerobic hydroxylation of aliphatic C-H bonds. nih.gov This method is notable for not requiring transition metals or external oxidants, with the nitroarene acting as both the C-H activator and the oxygen atom source. nih.gov Application of this methodology to 1-cyclobutylazetidine could provide a direct and environmentally benign route to the target molecule.
| Substrate | Methodology | Product | Key Features |
| N-Aryl Piperidine (B6355638) | Pd-catalyzed C-H hydroxylation | N-Aryl-hydroxypiperidine | Direct C-O bond formation |
| Aliphatic Hydrocarbon | Photoexcited nitroarene C-H hydroxylation | Alcohol | Anaerobic, metal-free |
Strain-Release Methodologies for Azetidine Ring Elaboration
The inherent ring strain of small, bicyclic systems can be harnessed as a driving force for the synthesis of more complex molecules. Strain-release methodologies, particularly those involving 1-azabicyclo[1.1.0]butane (ABB), offer a versatile entry to functionalized azetidines. wikipedia.org
The reaction of organolithium reagents with ABB, followed by trapping with an electrophile, can lead to a variety of substituted azetidines. For the synthesis of this compound, a strategy could involve the reaction of ABB with a cyclobutyl-containing nucleophile or, alternatively, the functionalization of an N-substituted ABB derivative. A more direct, albeit hypothetical, approach would be the strain-release amination of a bicyclobutane precursor with cyclobutylamine. nih.gov
Furthermore, azabicyclo[1.1.0]butyl carbinols, which are readily prepared from ABB, can undergo divergent strain-release reactions upon N-activation to yield either keto-substituted azetidines via a semipinacol rearrangement or spiroepoxy azetidines. williams.edu These intermediates could then be further elaborated to introduce the desired 3-hydroxyl group. The strain-release/rearrangement cascade (SRRC) strategy has also been developed for the synthesis of polysubstituted cyclobutanes and could potentially be adapted for azetidine synthesis. nih.govresearchgate.net
| Strained Precursor | Reaction Type | Product | Reference |
| 1-Azabicyclo[1.1.0]butane (ABB) | Reaction with nucleophiles/electrophiles | Functionalized Azetidines | wikipedia.org |
| Azabicyclo[1.1.0]butyl Carbinols | Semipinacol Rearrangement | Keto-azetidines | williams.edu |
| Bicyclo[1.1.0]butanes (BCBs) | Strain-Release/Rearrangement Cascade | Polysubstituted Cyclobutanes | nih.govresearchgate.net |
Intramolecular Nucleophilic Ring Opening of Epoxide Precursors
The intramolecular cyclization of amino epoxides is a well-established and reliable method for the synthesis of hydroxyl-substituted nitrogen heterocycles, including azetidines. This strategy offers excellent control over regioselectivity and stereoselectivity.
For the synthesis of this compound, a suitable precursor would be an N-cyclobutyl-substituted 3,4-epoxy-1-amine. The synthesis of this precursor could start from an appropriate unsaturated alcohol, which is then epoxidized and subsequently reacted with cyclobutylamine. The key step is the intramolecular nucleophilic attack of the nitrogen atom on the epoxide ring. The regioselectivity of this ring-opening (attack at C3 vs. C4) is crucial and can often be controlled by the choice of catalyst and reaction conditions. Lanthanide triflates, such as La(OTf)3, have been shown to be effective catalysts for the regioselective aminolysis of cis-3,4-epoxy amines to afford azetidines in high yields. nih.govfrontiersin.org This method has been shown to be tolerant of various functional groups. nih.gov
| Precursor | Catalyst/Conditions | Product | Key Advantage | Reference |
| cis-3,4-Epoxy Amine | La(OTf)3, refluxing DCE | 3-Hydroxyazetidine | High regioselectivity and yield | nih.govfrontiersin.org |
| N-Trityl-2-amino-4-bromobutanoate | Base | Azetidine derivative | Intramolecular cyclization | researchgate.net |
Intermolecular C-H Amination and Subsequent Cyclization
A powerful strategy for the synthesis of saturated nitrogen heterocycles involves the intermolecular amination of C-H bonds, followed by a subsequent cyclization step. This approach allows for the formation of the C-N bond at a typically unreactive position.
While direct intermolecular C-H amination to form an azetidine in one step is challenging, a two-step sequence is more common. This would involve the selective amination of a C-H bond in a suitable precursor, followed by an intramolecular cyclization to form the azetidine ring. For the synthesis of this compound, a hypothetical route could start with a protected 1,3-propanediol. Selective intermolecular C-H amination at a primary C-H bond, followed by functionalization of the hydroxyl groups and cyclization with cyclobutylamine, could lead to the desired product. Iodine(III)-mediated selective intermolecular C-H amination has been reported for the chemical diversification of tryptamines and could potentially be adapted for such a synthesis. researchgate.net
Stereoselective Synthesis of this compound Stereoisomers
Since the 3-position of this compound is a stereocenter, the development of stereoselective synthetic methods is crucial for accessing enantiomerically pure forms of the molecule.
Chiral Auxiliary-Mediated Approaches
Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthetic route to control the stereochemical outcome of a reaction. After the desired stereocenter has been established, the auxiliary is removed. wikipedia.org
In the context of this compound, a chiral auxiliary could be attached to a precursor molecule to direct a key bond-forming step in a diastereoselective manner. For example, in an annulation approach, a chiral auxiliary could be attached to the nitrogen of the amine or to the three-carbon electrophile. Evans oxazolidinones are a well-known class of chiral auxiliaries that have been widely used in asymmetric synthesis. williams.edu A hypothetical approach could involve the use of a chiral oxazolidinone auxiliary to control the stereoselective alkylation of a substrate that is then converted to a chiral precursor for the azetidine ring formation.
Another strategy could involve the diastereoselective reduction of a prochiral ketone precursor, 1-cyclobutylazetidin-3-one, using a chiral reducing agent or a catalyst complexed with a chiral ligand. The choice of the chiral auxiliary or catalyst would determine which enantiomer of the final product is obtained.
| Chiral Auxiliary | Application | Stereochemical Control | Reference |
| Evans Oxazolidinone | Asymmetric alkylation | High diastereoselectivity | williams.edu |
| Pseudoephedrine | Asymmetric alkylation | syn- and anti-products | wikipedia.org |
| Camphorsultam | Michael additions, Claisen rearrangements | High diastereoselectivity | wikipedia.org |
Asymmetric Catalysis in Azetidine and Cyclobutyl Unit Assembly
The synthesis of enantiomerically pure azetidines, such as this compound, is of significant interest due to their prevalence in bioactive molecules. rsc.orgmagtech.com.cn Asymmetric catalysis offers a powerful strategy for establishing the stereocenters within the azetidine core. sigmaaldrich.com Chiral Lewis acid catalysts, in particular, have been effectively employed in various asymmetric transformations to produce chiral compounds. sigmaaldrich.com
Modern synthetic methods are moving towards the development of catalytic enantioselective approaches to generate chiral azetidines, avoiding the use of stoichiometric chiral auxiliaries. acs.orgacs.org Copper(I) catalysis with chiral ligands has emerged as a prominent method. For instance, a highly enantioselective [3+1]-cycloaddition using a chiral sabox copper(I) catalyst has been developed to produce chiral tetrasubstituted azetidines. nsf.gov Similarly, copper-catalyzed asymmetric boryl allylation of azetines provides convenient access to chiral 2,3-disubstituted azetidines, creating two new stereogenic centers simultaneously. acs.org Another approach involves a copper(I)-catalyzed asymmetric Kinugasa/C-C coupling cascade reaction to access densely functionalized chiral spiro[azetidine-3,3'-indoline]-2,2'-diones with high enantioselectivity. nih.gov
Phase-transfer catalysis is another effective technique. The enantioselective synthesis of spirocyclic azetidine oxindoles has been achieved using a novel chiral cation phase-transfer catalyst, proceeding via an intramolecular C–C bond formation. nih.gov The rigidity of the azetidine ring in such catalytic systems can enhance control over the catalytic pocket, leading to increased enantioselectivity. rsc.org
While direct asymmetric catalytic synthesis of this compound is not extensively detailed, the principles from these advanced methodologies are applicable. The assembly would likely involve either the asymmetric formation of the azetidine ring followed by N-cyclobutylation, or the use of a cyclobutyl-containing substrate in a catalytic asymmetric cyclization. The development of such one-pot procedures, which combine enantioselective steps with subsequent cyclization, represents a highly efficient route to chiral heterocyclic products like 1,3-oxazolidines and could be adapted for azetidine synthesis. nih.govorganic-chemistry.org
| Catalytic System | Reaction Type | Product Type | Enantioselectivity |
| Chiral Sabox Copper(I) | [3+1]-Cycloaddition | Tetrasubstituted Azetidines | High % ee |
| Copper(I) / Bisphosphine | Boryl Allylation | cis-2,3-disubstituted Azetidines | High Enantioselectivity |
| SF5-containing Chiral Cation | Phase-Transfer Catalysis | Spirocyclic Azetidine Oxindoles | Up to 2:98 er |
| Chiral Magnesium Phosphate | Addition/Intramolecular Cyclization | 1,3-Oxazolidines/Oxazinanes | Excellent Enantioselectivities |
Post-Synthetic Functionalization of the this compound Scaffold
Post-synthetic functionalization provides a versatile platform for modifying a core scaffold like this compound, allowing for the introduction of diverse functional groups without altering the established structure. nih.gov This strategy is crucial for generating libraries of analogues for various applications.
Selective Oxidation of the Secondary Alcohol Functionality
The secondary alcohol at the C3 position of the this compound scaffold is a prime site for functionalization, most notably through oxidation to the corresponding ketone.
The Swern oxidation is a widely used method for converting primary and secondary alcohols to aldehydes and ketones, respectively, under mild conditions. organic-chemistry.org It avoids the use of toxic heavy metals and is known for its broad functional group tolerance. wikipedia.orgtcichemicals.com The reaction utilizes dimethyl sulfoxide (DMSO) activated by an electrophile, typically oxalyl chloride, followed by the addition of a hindered organic base like triethylamine. alfa-chemistry.com
The process involves the formation of a key alkoxysulfonium ion intermediate after the alcohol is added. wikipedia.org The base then deprotonates this intermediate to form a sulfur ylide, which subsequently fragments through a five-membered ring transition state to yield the ketone, dimethyl sulfide, and other byproducts. youtube.com The reaction is performed at low temperatures (typically -78 °C) to ensure the stability of the reactive intermediates. alfa-chemistry.com This method's mildness makes it highly suitable for sensitive substrates that might decompose under more acidic or harsh oxidative conditions. wikipedia.org
Table of Swern Oxidation Reagents and Products
| Starting Material | Reagents | Product | Key Features |
|---|
Nucleophilic Substitution Reactions at the Hydroxyl Center
The hydroxyl group at the C3 position of this compound is a poor leaving group. To facilitate nucleophilic substitution, it must first be converted into a more reactive functional group, such as a tosylate, mesylate, or halide. Once activated, this position becomes susceptible to attack by a wide range of nucleophiles.
One-pot procedures combining nucleophilic substitution with subsequent reactions, such as copper-catalyzed cycloadditions, have been developed for other scaffolds. nih.gov For example, benzylic bromides can undergo substitution with sodium azide, and the resulting organic azide can be used in situ for a "click" reaction with an alkyne. nih.gov A similar strategy could be envisioned for the activated azetidin-3-ol, where substitution with azide, followed by cycloaddition, would introduce a triazole moiety. Other potential nucleophiles include amines, thiols, and cyanide, which would lead to the corresponding 3-amino, 3-thio, and 3-cyano-azetidine derivatives, respectively.
N-Alkylation and N-Acylation Reactions on the Azetidine Nitrogen
While this compound is already N-substituted, the principles of N-alkylation and N-acylation are fundamental to the synthesis of its analogues and precursors. These reactions are typically performed on a secondary amine, such as azetidin-3-ol itself.
N-Alkylation involves the reaction of the azetidine nitrogen with an alkylating agent, such as an alkyl halide or sulfonate, often in the presence of a base to deprotonate the nitrogen and increase its nucleophilicity. beilstein-journals.org The choice of base and solvent can significantly influence the reaction's regioselectivity, particularly in heterocyclic systems with multiple potential reaction sites. beilstein-journals.orgmdpi.com
N-Acylation introduces an acyl group to the azetidine nitrogen, forming an amide. This is a common and robust reaction, often employing acyl chlorides, anhydrides, or thioesters as the acyl source. beilstein-journals.org N-acylation can be performed under neutral or basic conditions and is generally a high-yield transformation. tubitak.gov.trorganic-chemistry.org Using thioesters as the acylating agent offers a mild and highly chemoselective method for the N-acylation of nitrogen heterocycles. beilstein-journals.org These reactions are crucial for synthesizing a wide array of functionalized azetidine derivatives. nih.gov
Table of N-Functionalization Reactions for Azetidine Precursors
| Reaction Type | Reagent Class | Product Functional Group | Typical Conditions |
|---|---|---|---|
| N-Alkylation | Alkyl Halides (e.g., R-Br) | N-Alkyl | Base (e.g., NaH, K₂CO₃), Organic Solvent |
| N-Acylation | Acyl Chlorides (e.g., RCOCl) | N-Acyl (Amide) | Base (e.g., Et₃N), Organic Solvent |
Elucidation of Reaction Mechanisms and Investigation of Reactivity Profiles for 1 Cyclobutylazetidin 3 Ol
Mechanistic Pathways of Azetidine (B1206935) Ring Transformations
The reactivity of the azetidine core in 1-Cyclobutylazetidin-3-ol is fundamentally influenced by its inherent ring strain, which is approximately 25.4 kcal/mol. rsc.org This strain is intermediate between that of the more reactive aziridines and the less strained pyrrolidines, affording the azetidine ring a unique combination of stability for handling and susceptibility to ring-opening under specific conditions. rsc.org
The considerable ring strain in the azetidine ring is a primary driving force for its ring-opening reactions. rsc.orgnih.govacs.org These transformations typically proceed via cleavage of the C-N bonds, which relieves the strain energy. The mechanisms for such openings can be initiated by various reagents and conditions.
Acid-Mediated Ring Opening: In the presence of acids, the nitrogen atom of the azetidine ring can be protonated, which significantly enhances the electrophilicity of the ring carbons. This protonation makes the ring susceptible to nucleophilic attack, leading to cleavage. For N-substituted azetidines, acid-mediated intramolecular ring-opening decomposition has been observed where a pendant nucleophilic group attacks the azetidinium ring. nih.govacs.org In the case of this compound, an external nucleophile would attack one of the ring carbons (C2 or C4), leading to the formation of a substituted γ-amino alcohol.
Lewis Acid-Promoted Ring Opening: Lewis acids can coordinate to the nitrogen atom, activating the ring towards nucleophilic attack in a manner similar to protonation. This has been demonstrated in the Lewis acid-promoted ring-opening of azetidines with aromatic nucleophiles, following a Friedel-Crafts-type mechanism. rsc.org
Regioselectivity: The regioselectivity of the nucleophilic attack is governed by both steric and electronic factors. magtech.com.cnresearchgate.net For 2-alkylazetidines, sterically demanding nucleophiles tend to attack the less substituted carbon atom adjacent to the nitrogen. magtech.com.cnresearchgate.net In this compound, the two carbons adjacent to the nitrogen (C2 and C4) are sterically similar, suggesting that electronic factors related to the reaction's transition state would play a significant role in determining the site of cleavage.
The electronic nature of the substituents on both the nitrogen and carbon atoms of the azetidine ring plays a critical role in modulating its reactivity.
N-Cyclobutyl Group: The cyclobutyl group attached to the nitrogen atom is an electron-donating alkyl group. This increases the basicity and nucleophilicity of the nitrogen atom compared to an N-aryl or N-acyl substituted azetidine. This enhanced basicity facilitates protonation or coordination with Lewis acids, which is often the initial step in ring-opening reactions.
3-Hydroxy Group: The hydroxyl group at the C3 position exerts an electron-withdrawing inductive effect, which can influence the electron density of the ring carbons. This can affect the susceptibility of the C2 and C4 positions to nucleophilic attack.
Control of Regioselectivity: Electronic effects are paramount in directing the outcome of ring-opening reactions. magtech.com.cnresearchgate.net In azetidines with unsaturated substituents at the C2 position (such as aryl or vinyl groups), the C2-N bond is preferentially cleaved due to the ability of the substituent to stabilize the resulting intermediate or transition state through conjugation. magtech.com.cnresearchgate.net Since this compound lacks such conjugating groups, the regioselectivity of its ring-opening is more subtly controlled by the inductive effects of the substituents and the nature of the attacking nucleophile.
Reactivity at the Cyclobutyl Moiety
While the azetidine ring is often the primary site of reactivity due to its strain, the cyclobutyl moiety can also participate in various transformations, particularly transition metal-catalyzed C-H functionalization and cross-coupling reactions.
It is possible to functionalize saturated N-heterocycles at the α-position without inducing the cleavage of the strained ring. researchgate.net Palladium-catalyzed C(sp³)–H arylation has emerged as a powerful tool for modifying cyclic structures. For related systems, such as aminomethyl-cyclobutanes, palladium-catalyzed enantioselective C(sp³)–H arylation has been successfully demonstrated, indicating that C-H bonds on the cyclobutane (B1203170) ring can be selectively activated. acs.orgchemrxiv.org
The general mechanism for such a reaction on this compound would likely involve the nitrogen atom of the azetidine ring acting as a directing group, facilitating the activation of a C-H bond on the cyclobutyl ring, most likely at the α-position. The use of specific ligands is crucial to promote the desired C-H activation and subsequent coupling while preventing side reactions like β-hydride elimination or ring-opening of the azetidine.
Table 1: Representative Conditions for Palladium-Catalyzed C(sp³)-H Arylation of Strained Rings
| Catalyst/Ligand System | Substrate Type | Reaction Type | Outcome |
| Pd(OAc)₂ / Chiral MPAA Ligand | N-Alkyl Amines | γ-C(sp³)-H Arylation | Forms C-Aryl bond without ring cleavage |
| Pd(II) / Pyridone Ligand | Cyclobutyl Ketones | β-C(sp³)-H Arylation | Access to functionalized cyclobutanes |
| Pd(II) / MPAO Ligand | Cyclobutyl Amides | Enantioselective C-H Arylation | Construction of chiral cyclobutanes |
This table presents conceptual data based on similar reactions reported in the literature to illustrate potential reaction conditions.
The cyclobutyl group can be incorporated into molecules using various transition metal-catalyzed cross-coupling reactions, and conversely, a pre-existing cyclobutyl moiety can be functionalized through these methods. bohrium.com These reactions typically involve the coupling of an organometallic reagent with an organic halide or pseudohalide.
Suzuki-Miyaura Coupling: This reaction has been successfully applied to couple potassium cyclobutyltrifluoroborate (B12209022) with a range of aryl and heteroaryl chlorides, demonstrating the feasibility of forming a C(sp²)-C(sp³) bond with a cyclobutyl group under palladium catalysis. nih.govorganic-chemistry.org
Cobalt and Nickel Catalysis: Cobalt catalysts have been used for the cross-coupling of cyclobutyl Grignard reagents with alkyl iodides. acs.org Nickel catalysis is also frequently employed, particularly in reactions where the cyclobutyl group is the electrophilic partner (e.g., cyclobutyl halides). bohrium.com
For this compound, these strategies could be applied by first introducing a leaving group (e.g., a halogen) onto the cyclobutyl ring, followed by a cross-coupling reaction with a suitable organometallic partner to introduce new substituents without affecting the azetidine ring.
Table 2: Overview of Transition Metal-Catalyzed Cross-Coupling Reactions for Cyclobutane Functionalization
| Reaction Type | Metal Catalyst | Cyclobutyl Partner | Coupling Partner |
| Suzuki-Miyaura | Palladium | Cyclobutyltrifluoroborate | Aryl/Heteroaryl Halides |
| Negishi-type | Palladium | Cyclobutylzinc Halide | Aryl Halides |
| Kumada-type | Nickel/Iron | Cyclobutyl Grignard | (Hetero)aryl Halides |
| Cobalt-catalyzed | Cobalt | Cyclobutyl Grignard | Alkyl Iodides |
This table summarizes common cross-coupling strategies involving cyclobutyl moieties.
Reaction Kinetics and Thermodynamics of this compound Derivatization
The rates and equilibrium positions of reactions involving this compound are governed by fundamental kinetic and thermodynamic principles. While specific experimental data for this compound are not widely available, the key parameters can be understood from studies of related strained heterocyclic systems.
Kinetic Factors: The rate of a reaction is determined by the activation energy (Ea or ΔG‡), which is the energy barrier that must be overcome for the transformation to occur. For azetidine ring-opening, this barrier is often associated with the initial bond-breaking or bond-forming step. Catalysts, such as acids or transition metals, provide an alternative reaction pathway with a lower activation energy, thereby increasing the reaction rate. The reaction order provides information on the dependence of the rate on reactant concentrations. For example, an acid-catalyzed ring-opening would be expected to show a rate dependence on the concentrations of both the azetidine and the acid catalyst.
Table 3: Key Kinetic and Thermodynamic Parameters for a Hypothetical Acid-Catalyzed Ring-Opening of this compound
| Parameter | Symbol | Description | Expected Influence |
| Activation Energy | E_a or ΔG‡ | The minimum energy required to initiate the ring-opening reaction. | Lowered by the presence of a catalyst (e.g., H⁺). |
| Enthalpy of Reaction | ΔH | The net change in bond energies; reflects heat released or absorbed. | Expected to be negative (exothermic) due to the release of ring strain. |
| Entropy of Reaction | ΔS | The change in disorder of the system. | Typically positive for a ring-opening reaction, as one molecule becomes two or more, or a cyclic structure becomes a more flexible linear one. |
| Gibbs Free Energy | ΔG | Determines the spontaneity of the reaction (ΔG = ΔH - TΔS). | Expected to be negative, indicating a spontaneous process. |
| Rate Constant | k | A proportionality constant relating reaction rate to reactant concentrations. | Increases with temperature and the presence of a catalyst. |
This table outlines the principal parameters that would be measured or calculated to define the kinetic and thermodynamic profile of a derivatization reaction.
Computational Chemistry and Theoretical Modeling of 1 Cyclobutylazetidin 3 Ol
Quantum Mechanical Characterization of Molecular Geometry and Conformation
The three-dimensional structure of 1-Cyclobutylazetidin-3-ol is defined by the interplay of its constituent rings and the hydroxyl substituent. Quantum mechanical calculations are essential for elucidating the molecule's preferred geometry and conformational flexibility.
The conformational landscape of this compound is complex, primarily due to the flexibility of the cyclobutane (B1203170) ring and the puckering of the azetidine (B1206935) ring. The orientation of the cyclobutyl group relative to the azetidine ring can be described as either axial-like or equatorial-like. Computational energy minimization studies consistently show that conformers with the bulkier cyclobutyl group in an equatorial position are significantly lower in energy, as this arrangement minimizes steric hindrance with the azetidine ring protons.
Furthermore, the azetidine ring itself is not planar, and its puckering creates different local energy minima. The hydroxyl group can also adopt either an axial or equatorial orientation. The global minimum energy conformation is achieved when these factors combine to produce the most stable arrangement, which is typically the diequatorial conformer, where both the cyclobutyl group and the hydroxyl group occupy equatorial-like positions, thus avoiding unfavorable 1,3-diaxial interactions.
Theoretical calculations, often using DFT methods like B3LYP with a 6-31G(d,p) basis set, provide precise geometric parameters for the lowest energy conformer of this compound. The inherent ring strain in both the azetidine and cyclobutane moieties leads to bond angles that deviate significantly from the ideal sp³ tetrahedral angle of 109.5°.
Table 1: Predicted Geometric Parameters for this compound Note: These are typical values derived from computational models of similar structures and may vary slightly based on the level of theory and basis set used.
| Parameter Type | Atoms Involved | Predicted Value |
|---|---|---|
| Bond Length | C-N (Azetidine) | ~1.47 Å |
| Bond Length | C-C (Azetidine) | ~1.55 Å |
| Bond Length | C-C (Cyclobutane) | ~1.56 Å |
| Bond Length | C-O (Hydroxyl) | ~1.43 Å |
| Bond Angle | C-N-C (Azetidine) | ~89° |
| Bond Angle | C-C-C (Azetidine) | ~88° |
| Bond Angle | C-C-C (Cyclobutane) | ~90° |
| Dihedral Angle | C-N-C-C (Azetidine Puckering) | ~20-25° |
Dihedral angles are critical for defining the puckering of the rings. For the azetidine ring, the C-N-C-C dihedral angle quantifies the degree of its non-planarity. Similarly, the C-C-C-C dihedral angles in the cyclobutane ring describe its characteristic puckered conformation.
Electronic Structure Analysis
The distribution of electrons within the this compound framework dictates its reactivity, polarity, and intermolecular interactions.
Frontier Molecular Orbital (FMO) theory is a key tool for understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
HOMO: The HOMO of this compound is primarily localized on the non-bonding lone pair of the nitrogen atom, with some contribution from the lone pairs of the oxygen atom. This high-energy orbital indicates that the nitrogen atom is the principal site of nucleophilicity and is most susceptible to attack by electrophiles.
LUMO: The LUMO is generally a combination of the antibonding σ* orbitals associated with the C-N and C-O bonds of the azetidine ring. The energy of the LUMO indicates the molecule's ability to accept electrons. An attack by a nucleophile would likely target the carbon atoms attached to the heteroatoms, potentially leading to ring-opening.
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a significant indicator of kinetic stability. As a saturated heterocyclic compound, this compound is predicted to have a relatively large HOMO-LUMO energy gap, suggesting it is a kinetically stable molecule with low reactivity under standard conditions.
Table 2: Predicted Frontier Molecular Orbital Properties
| Orbital | Primary Localization | Chemical Implication |
|---|---|---|
| HOMO | Nitrogen lone pair | Primary site for electrophilic attack (nucleophilic character) |
| LUMO | σ* orbitals of C-N and C-O bonds | Site for nucleophilic attack |
| HOMO-LUMO Gap | Relatively large | High kinetic stability, low reactivity |
The presence of electronegative nitrogen and oxygen atoms results in an uneven distribution of electron density across the molecule. Molecular Electrostatic Potential (MEP) maps, generated from computational calculations, visualize this charge distribution.
In an MEP map of this compound, regions of high electron density (negative potential), shown in red, are concentrated around the nitrogen and oxygen atoms due to their lone pairs. These areas represent the most likely sites for interaction with electrophiles or for acting as hydrogen bond acceptors. Conversely, regions of low electron density (positive potential), shown in blue, are found around the hydrogen atoms, particularly the hydroxyl proton. This makes the O-H group a potential hydrogen bond donor. This charge polarization is fundamental to the molecule's solubility and its ability to engage in intermolecular interactions.
Prediction of Advanced Spectroscopic Signatures
Computational chemistry can accurately predict spectroscopic data, which is invaluable for the structural confirmation and analysis of synthesized compounds.
NMR Spectroscopy: Calculations can predict the ¹H and ¹³C NMR chemical shifts. The protons on the carbon attached to the hydroxyl group (the carbinol proton) are expected to have a distinct downfield shift compared to other ring protons. Similarly, the carbinol carbon would appear at a characteristic chemical shift in the ¹³C NMR spectrum.
Vibrational Spectroscopy (IR): The theoretical IR spectrum for this compound is predicted to be dominated by a strong, broad absorption band in the 3200-3600 cm⁻¹ region, which is characteristic of the O-H stretching vibration of the alcohol group. Other significant peaks would include C-H stretching vibrations from the alkyl groups (2850-3000 cm⁻¹) and C-N and C-O stretching vibrations in the fingerprint region (1000-1300 cm⁻¹).
Table 3: Predicted Key Spectroscopic Features for this compound
| Spectroscopy Type | Predicted Feature | Assignment |
|---|---|---|
| ¹H NMR | Downfield multiplet | Proton on C-OH (carbinol) |
| ¹³C NMR | Signal at ~60-70 ppm | Carbon attached to OH (carbinol) |
| IR | Strong, broad band at 3200-3600 cm⁻¹ | O-H stretch |
| IR | Bands at 2850-3000 cm⁻¹ | C-H stretch |
| IR | Bands at 1000-1300 cm⁻¹ | C-N and C-O stretches |
Reaction Mechanism Elucidation through Transition State Calculations
Due to the absence of specific transition state calculations for reactions involving this compound in the surveyed literature, this section will draw upon computational studies of analogous azetidine ring-forming and ring-opening reactions to provide a theoretical framework for understanding its potential reactivity. Transition state theory and computational methods like Density Functional Theory (DFT) are powerful tools for elucidating reaction mechanisms, determining reaction kinetics, and predicting product distributions by characterizing the high-energy transition state structures that connect reactants and products.
A relevant example of computational studies on azetidine ring formation is the La(OTf)₃-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. frontiersin.org In this study, DFT calculations were employed to understand the regioselectivity of the ring-closure, leading to either an azetidine or a pyrrolidine (B122466) ring. The calculations revealed that the energy of the transition state for the formation of the pyrrolidine ring was lower than that for the azetidine ring in the uncatalyzed reaction, which was consistent with experimental observations. frontiersin.org However, when the calculations included a lanthanum (III) catalyst coordinated with dimethylamine, the transition state energy for the formation of the azetidine ring was found to be significantly lower than that for the pyrrolidine ring. frontiersin.org This reversal in transition state energies explains the experimentally observed inverse regioselectivity in the presence of the catalyst. frontiersin.org
This example highlights how transition state calculations can be instrumental in understanding and predicting the outcomes of reactions involving the formation of the azetidine ring system. Similar computational approaches could be applied to investigate the synthesis of this compound, for instance, through the cyclization of a suitable aminoepoxide precursor. By modeling the transition states for different cyclization pathways, it would be possible to predict the optimal reaction conditions and catalysts to favor the formation of the desired azetidine ring.
Furthermore, transition state calculations are crucial for understanding the reactivity of the azetidine ring itself, particularly in ring-opening reactions. The inherent ring strain of the four-membered azetidine ring makes it susceptible to nucleophilic attack, and computational studies can provide detailed insights into the mechanisms of these reactions. For a hypothetical reaction of this compound, such as a ring-opening with a nucleophile, transition state calculations could be used to:
Determine whether the reaction proceeds through a concerted or a stepwise mechanism.
Identify the key geometric and electronic features of the transition state structure.
Calculate the activation energy barrier, which is related to the reaction rate.
Predict the stereochemical outcome of the reaction.
While specific data for this compound is not available, the principles demonstrated in the computational studies of other azetidine derivatives provide a solid foundation for its theoretical investigation.
Solvent Effects and Their Influence on Molecular Properties and Reactivity
The surrounding solvent can significantly influence the properties and reactivity of a molecule by interacting with its ground state, transition states, and products. While specific computational studies on the solvent effects of this compound are not available in the current literature, the principles of solute-solvent interactions can be applied to predict how different solvents might affect its behavior.
Computational chemistry offers various models to account for solvent effects, ranging from implicit continuum models to explicit solvent models where individual solvent molecules are included in the calculation. These models can be used to investigate the influence of solvent polarity, hydrogen bonding capability, and other solvent parameters on the conformational preferences, electronic structure, and reaction energetics of this compound.
Influence on Molecular Properties:
The presence of a hydroxyl group and a nitrogen atom in this compound suggests that its properties will be sensitive to the solvent environment, particularly in protic solvents capable of hydrogen bonding.
Conformational Equilibrium: The relative energies of different conformers of the cyclobutyl and azetidine rings can be altered by the solvent. Polar solvents would be expected to stabilize more polar conformers, potentially shifting the conformational equilibrium compared to the gas phase or nonpolar solvents.
Electronic Properties: The dipole moment of this compound is expected to be larger in polar solvents due to the stabilization of charge separation. This, in turn, can affect its solubility and intermolecular interactions.
Spectroscopic Properties: Solvent-solute interactions can lead to shifts in spectroscopic signals, such as in NMR and IR spectroscopy. For instance, the chemical shift of the hydroxyl proton would be highly dependent on the hydrogen-bonding ability of the solvent.
Influence on Reactivity:
Solvent effects on the reactivity of this compound can be significant, particularly for reactions involving charged or polar transition states.
Reaction Rates: For a reaction where the transition state is more polar than the reactants, a more polar solvent will lower the activation energy and accelerate the reaction rate. Conversely, if the reactants are more polar than the transition state, a polar solvent will slow down the reaction.
Reaction Mechanisms: The solvent can sometimes influence the reaction mechanism itself. For example, a reaction that proceeds through a concerted mechanism in a nonpolar solvent might switch to a stepwise mechanism involving ionic intermediates in a highly polar solvent.
A hypothetical example would be the SN2 reaction of this compound, where a nucleophile attacks one of the carbon atoms of the azetidine ring, leading to ring-opening. The transition state for this reaction would likely be more charge-dispersed than the reactants. Therefore, the reaction rate would be expected to be sensitive to the polarity and hydrogen-bonding properties of the solvent.
To quantitatively assess these effects, computational studies employing solvent models would be necessary. The following table provides a hypothetical summary of how different solvent properties could influence the properties and reactivity of this compound, based on general chemical principles.
| Solvent Property | Potential Effect on Molecular Properties | Potential Effect on Reactivity (e.g., Ring-Opening) |
| Polarity (Dielectric Constant) | Increased dipole moment; stabilization of polar conformers. | Acceleration of reactions with polar transition states. |
| Protic (Hydrogen Bond Donor) | Formation of hydrogen bonds with the nitrogen and oxygen atoms, affecting conformational preferences and solubility. | Can act as a catalyst by protonating the azetidine nitrogen, activating the ring towards nucleophilic attack. |
| Aprotic (No Hydrogen Bond Donor) | Weaker interactions compared to protic solvents, primarily dipole-dipole interactions. | Slower reaction rates compared to protic solvents if protonation is a key step in the mechanism. |
| Nonpolar | Minimal solute-solvent interactions; properties closer to the gas phase. | Generally slower reaction rates for reactions involving polar intermediates or transition states. |
These predictions, while based on established principles, would require specific computational modeling of this compound in various solvent environments to be validated and quantified.
Advanced Spectroscopic and Structural Characterization of 1 Cyclobutylazetidin 3 Ol and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules like 1-Cyclobutylazetidin-3-ol. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within the molecule.
One-dimensional (1D) NMR spectra, such as ¹H and ¹³C NMR, provide fundamental information about the number and types of protons and carbons in the molecule. For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the protons on the azetidine (B1206935) ring, the cyclobutane (B1203170) ring, and the hydroxyl group. Similarly, the ¹³C NMR spectrum would reveal the chemical shifts of all unique carbon atoms.
Two-dimensional (2D) NMR techniques are crucial for unambiguously assigning these signals and determining the molecular structure.
COSY (Correlation Spectroscopy) would establish proton-proton couplings, revealing which protons are adjacent to one another within the cyclobutane and azetidine rings.
HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on its attached proton(s).
HMBC (Heteronuclear Multiple Bond Correlation) provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons, which is vital for connecting the cyclobutyl and azetidinol fragments of the molecule.
NOESY (Nuclear Overhauser Effect Spectroscopy) would reveal through-space interactions between protons, providing insights into the three-dimensional structure and stereochemistry of the molecule.
A representative table of expected ¹H and ¹³C NMR chemical shifts for a similar N-substituted azetidin-3-ol derivative is provided below.
| Position | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm) |
| Azetidine-2 | ~55-65 | ~3.0-3.8 |
| Azetidine-3 | ~60-70 | ~4.0-4.8 |
| Azetidine-4 | ~55-65 | ~3.0-3.8 |
| N-CH (Cyclobutyl) | ~50-60 | ~2.5-3.5 |
| Cyclobutyl-CH₂ | ~20-30 | ~1.5-2.5 |
| Cyclobutyl-CH₂ | ~15-25 | ~1.5-2.5 |
Note: This is a hypothetical data table for illustrative purposes, as specific experimental data for this compound is not available.
For derivatives of this compound, NMR spectroscopy, particularly NOESY, is critical for determining stereochemistry. For instance, in a substituted azetidine ring, the relative orientation of substituents can be deduced from the presence or absence of NOE cross-peaks between their respective protons. Similarly, in cases where reactions could lead to different regioisomers, a combination of COSY, HSQC, and HMBC experiments would be used to definitively establish the connectivity of the atoms and thus the correct regiochemistry.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Fragmentation Analysis
High-resolution mass spectrometry is a powerful technique for determining the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound (C₇H₁₃NO), the expected exact mass of the protonated molecule [M+H]⁺ would be calculated and compared to the experimentally measured value to confirm its molecular formula.
Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), provides structural information by breaking the molecule into smaller, charged fragments. The fragmentation pattern of this compound would be expected to show characteristic losses, such as the loss of the cyclobutyl group or cleavage of the azetidine ring, which would help to confirm the proposed structure.
| Ion | Expected Exact Mass |
| [C₇H₁₃NO + H]⁺ | 128.1070 |
| [M - H₂O + H]⁺ | 110.0964 |
| [M - C₄H₇]⁺ | 72.0444 |
Note: This is a hypothetical data table for illustrative purposes.
Vibrational Spectroscopy: Infrared (IR) and Raman Studies
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The functional groups present in this compound would give rise to characteristic absorption bands in the IR spectrum and scattering peaks in the Raman spectrum.
The O-H stretch of the hydroxyl group would appear as a broad band in the IR spectrum, typically in the region of 3200-3600 cm⁻¹.
The C-H stretches of the aliphatic cyclobutane and azetidine rings would be observed around 2850-3000 cm⁻¹.
C-N stretching vibrations would be expected in the fingerprint region, typically between 1000 and 1300 cm⁻¹.
C-O stretching of the alcohol would also appear in the fingerprint region, around 1050-1150 cm⁻¹.
Raman spectroscopy would provide complementary information, particularly for the non-polar C-C bonds of the cyclobutane ring.
| Functional Group | Expected IR Absorption (cm⁻¹) | Expected Raman Shift (cm⁻¹) |
| O-H stretch | 3200-3600 (broad) | Weak |
| C-H stretch (aliphatic) | 2850-3000 | 2850-3000 |
| C-N stretch | 1000-1300 | Variable |
| C-O stretch | 1050-1150 | Weak |
Note: This is a hypothetical data table for illustrative purposes.
X-ray Diffraction (XRD) for Solid-State Molecular Structure and Crystal Packing
Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. If a suitable single crystal of this compound or its derivative can be grown, XRD analysis would provide precise bond lengths, bond angles, and torsional angles. This technique would also reveal the absolute stereochemistry if the compound is chiral and crystallizes in a non-centrosymmetric space group.
Furthermore, the crystal packing arrangement, including intermolecular interactions such as hydrogen bonding involving the hydroxyl group, would be elucidated. This information is crucial for understanding the solid-state properties of the compound.
| Parameter | Expected Value |
| Crystal System | (e.g., Monoclinic, Orthorhombic) |
| Space Group | (e.g., P2₁/c) |
| Unit Cell Dimensions | (e.g., a, b, c, α, β, γ) |
| Hydrogen Bond (O-H···N/O) distance | ~1.8-2.2 Å |
Note: This is a hypothetical data table for illustrative purposes, as no crystal structure for this compound has been reported.
Strategic Applications of 1 Cyclobutylazetidin 3 Ol in Contemporary Medicinal Chemistry Research
Development of Novel Chemical Probes and Screening Libraries
Chemical probes are essential tools for understanding biological processes and for validating new drug targets. The development of diverse and structurally unique screening libraries is crucial for identifying novel hit compounds. The 1-Cyclobutylazetidin-3-ol scaffold is of growing interest for the construction of such libraries due to its distinct three-dimensional shape, which is underrepresented in many conventional compound collections.
The synthesis of libraries based on the this compound core allows for the exploration of new chemical space. The hydroxyl group at the 3-position and the secondary amine of the azetidine (B1206935) ring provide convenient points for diversification, enabling the generation of a wide array of derivatives with varying physicochemical properties. These libraries can then be screened against a multitude of biological targets to identify novel probes for target validation and to serve as starting points for drug discovery programs. For instance, the synthesis of a library of spirocyclic azetidines has been described for the development of CNS-focused lead-like molecules.
Scaffold Hopping and Bioisosteric Replacement Strategies
Scaffold hopping and bioisosteric replacement are key strategies in medicinal chemistry aimed at discovering new intellectual property, improving a compound's properties, or avoiding unwanted side effects. The this compound moiety is well-suited for such strategies.
Azetidines are recognized as rigid bioisosteres of the more flexible piperidine (B6355638) ring, a common motif in many bioactive compounds, particularly those targeting the central nervous system (CNS). researchgate.net The constrained nature of the four-membered azetidine ring reduces the conformational flexibility of a molecule, which can lead to an increase in binding affinity and selectivity for its biological target by minimizing the entropic penalty of binding. researchgate.net The replacement of a piperidine ring with a this compound moiety can therefore be a valuable strategy to enhance the pharmacological profile of a lead compound. Azetidines have been incorporated into a number of compounds targeting the CNS. researchgate.net
Table 1: Comparison of Physicochemical Properties of Piperidine and Azetidine Scaffolds
| Property | Piperidine | Azetidine |
| Ring Size | 6-membered | 4-membered |
| Conformational Flexibility | High (Chair, Boat, Twist-boat) | Low (Puckered) |
| LogP (calculated) | ~1.1 | ~0.1 |
| pKa | ~11.2 | ~10.5 |
The cyclobutyl group, like the azetidine ring, introduces conformational restriction into a molecule. nih.govnih.govru.nl Its puckered conformation is distinct from the chair conformation of a cyclohexane (B81311) ring, offering a different spatial arrangement of substituents. nih.gov In medicinal chemistry, the incorporation of a cyclobutyl moiety can be used to:
Improve metabolic stability: The cyclobutyl group can block sites of metabolism.
Enhance binding affinity: By locking the molecule in a bioactive conformation. ru.nl
Increase three-dimensionality: Moving away from flat, aromatic structures, which can improve solubility and other pharmacokinetic properties. nih.gov
Fill hydrophobic pockets: The lipophilic nature of the cyclobutyl group can lead to favorable interactions with hydrophobic pockets in a protein's binding site. nih.govnih.gov
The combination of the azetidine and cyclobutyl rings in this compound results in a scaffold with a well-defined and rigid three-dimensional structure, making it an attractive component for rational drug design.
Exploration in Targeted Small Molecule Modulators (e.g., kinase inhibitors, receptor antagonists)
The unique structural features of this compound make it a promising scaffold for the development of targeted small molecule modulators, such as kinase inhibitors and receptor antagonists. The defined exit vectors from the azetidine nitrogen and the 3-position alcohol allow for the precise positioning of pharmacophoric groups to interact with specific binding sites on these targets.
While specific examples of this compound being used in clinically approved drugs are not yet prevalent, the parent azetidine and cyclobutane (B1203170) motifs are found in numerous small molecule inhibitors. For instance, various synthetic heterocyclic derivatives, including those with azetidine-like structures, have been investigated as kinase inhibitors. The rigid nature of the this compound scaffold can be advantageous in the design of selective inhibitors by pre-organizing the molecule into a conformation that is complementary to the target's binding site.
In the context of receptor antagonists, the ability of the this compound scaffold to act as a conformationally restricted piperidine isostere is particularly relevant. researchgate.net Many receptor antagonists contain a basic nitrogen atom, often within a piperidine ring, that interacts with an acidic residue in the receptor's binding pocket. Replacing the piperidine with this compound can lead to novel antagonists with improved selectivity and pharmacokinetic profiles. The design of conformationally flexible scaffolds has been explored for potent and selective D3-receptor antagonists. nih.govresearchgate.net
Table 2: Examples of Marketed Drugs Containing Azetidine or Cyclobutane Moieties
| Drug Name | Therapeutic Area | Moiety |
| Azelnidipine | Antihypertensive | Azetidine |
| Bazedoxifene | Osteoporosis | Azetidine |
| Carboplatin | Anticancer | Cyclobutane |
| Entecavir | Antiviral | Cyclobutane |
Design of Compounds for Modulation of Protein-Ligand Interactions
The successful design of a small molecule modulator relies on optimizing its interactions with the target protein. The this compound scaffold provides a rigid framework that can be functionalized to present key interaction motifs in a spatially defined manner. The cyclobutyl group can engage in van der Waals interactions within hydrophobic sub-pockets of a binding site, while the hydroxyl group can act as a hydrogen bond donor or acceptor. The azetidine nitrogen, being basic, can form a crucial salt bridge with acidic residues like aspartate or glutamate.
By systematically modifying the substitution on the this compound core, medicinal chemists can fine-tune the protein-ligand interactions to achieve the desired potency and selectivity. This rational design approach is aided by computational modeling techniques that can predict the binding mode of different derivatives and guide the synthetic efforts.
Integration into Natural Product Synthetic Pathways and Analog Design
Natural products have historically been a rich source of inspiration for drug discovery. The integration of novel, non-natural scaffolds like this compound into the synthesis of natural product analogs is a promising strategy for creating new chemical entities with improved drug-like properties.
While the direct incorporation of this compound into the total synthesis of a complex natural product has not been widely reported, the use of cyclobutane-containing building blocks in natural product synthesis is an active area of research. researchgate.net The unique stereochemistry and conformational rigidity of the this compound scaffold can be used to mimic or constrain specific structural features of a natural product, leading to analogs with enhanced stability, oral bioavailability, or target selectivity. The development of chemoenzymatic methods for natural product synthesis may also open up new avenues for the incorporation of such novel building blocks. mdpi.com
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthesis of 1-Cyclobutylazetidin-3-ol in academic laboratories?
- Methodological Answer : Synthesis optimization should follow iterative Design of Experiments (DoE) approaches. Begin with literature-derived protocols (e.g., cyclobutane-azetidine coupling reactions) and systematically vary parameters like temperature, solvent polarity, and catalyst loading. Use high-performance liquid chromatography (HPLC) to monitor reaction progress and purity. Ensure characterization data (e.g., H/C NMR, FT-IR) are rigorously compared to published spectra for validation. Experimental details should be documented in the main manuscript, with extensive data (e.g., failed attempts, side products) provided in supplementary materials to aid reproducibility .
Q. Which analytical techniques are most reliable for confirming the structural identity of this compound?
- Methodological Answer : Combine multiple orthogonal methods:
- Spectroscopy : H NMR for proton environments, C NMR for carbon backbone confirmation, and FT-IR for functional group analysis (e.g., hydroxyl stretch at ~3200–3600 cm).
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) to verify molecular formula.
- Chromatography : HPLC or GC-MS to assess purity (>95% recommended). Cross-reference data with computational predictions (e.g., DFT-based NMR chemical shift calculations) to resolve ambiguities. For novel derivatives, X-ray crystallography provides definitive confirmation .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Adopt strict personal protective equipment (PPE) protocols: nitrile gloves, lab coats, and safety goggles. Use fume hoods for synthesis and handling due to potential respiratory irritancy. Store the compound in airtight containers under inert gas (e.g., argon) to prevent degradation. Waste disposal must comply with institutional hazardous chemical guidelines. Document near-miss incidents and update protocols iteratively based on risk assessments .
Advanced Research Questions
Q. How should researchers address contradictions in spectral data during structural elucidation of this compound derivatives?
- Methodological Answer : Apply triangulation:
- Experimental Repetition : Re-run analyses under identical conditions to rule out instrumentation errors.
- Computational Validation : Use density functional theory (DFT) to simulate NMR spectra and compare with observed data.
- Peer Review : Engage collaborators to independently interpret spectra. For persistent discrepancies, explore alternative synthetic pathways (e.g., isotopic labeling) to isolate confounding factors. Reference constraint-based simulation frameworks to identify over-constrained experimental parameters (e.g., solvent effects on tautomerism) .
Q. What role does computational modeling play in predicting the reactivity of this compound in novel reaction environments?
- Methodological Answer : Molecular dynamics (MD) simulations can predict steric and electronic effects of the cyclobutyl-azetidine scaffold. Use software like Gaussian or ORCA to calculate transition states for ring-opening reactions or nucleophilic substitutions. Validate models against experimental kinetic data (e.g., rate constants under varying pH). For drug discovery applications, dock the compound into target proteins (e.g., enzymes) to assess binding affinities and guide functionalization strategies .
Q. What methodologies are recommended for studying the stability of this compound under varying storage and reaction conditions?
- Methodological Answer : Design accelerated stability studies:
- Environmental Stressors : Expose the compound to heat (40–80°C), humidity (75% RH), and UV light. Monitor degradation via HPLC and LC-MS.
- Kinetic Analysis : Plot degradation profiles to determine Arrhenius parameters (activation energy, shelf-life predictions).
- Buffer Compatibility : Test solubility and stability in aqueous buffers (pH 1–12) for biomedical applications. Use DOE to optimize stabilizers (e.g., antioxidants) if needed. Data should be presented in tabular form with error margins, and outliers discussed in context of molecular structure .
Data Presentation and Reproducibility
Q. How should researchers present complex datasets for this compound to ensure clarity and reproducibility?
- Methodological Answer :
- Main Text : Include critical data (e.g., synthetic yields, spectral peaks) in concise tables or figures. Use SI for raw datasets (e.g., NMR FID files, crystallographic CIFs).
- Metadata : Annotate experimental conditions (e.g., spectrometer frequency, column type for HPLC).
- Code Sharing : Provide scripts for computational analyses (e.g., Python-based DFT workflows) on repositories like GitHub. Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data archiving .
Q. What strategies mitigate bias when interpreting conflicting biological activity data for this compound analogs?
- Methodological Answer :
- Blinded Analysis : Separate synthesis and bioassay teams to prevent confirmation bias.
- Dose-Response Curves : Use non-linear regression models (e.g., Hill equation) to quantify potency (IC/EC).
- Negative Controls : Include known inactive compounds to validate assay sensitivity. Publish null results to counteract publication bias. Reference qualitative research frameworks for iterative hypothesis refinement .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
